molecular formula C50H98O4 B12656884 Didocosyl adipate CAS No. 65540-77-4

Didocosyl adipate

Cat. No.: B12656884
CAS No.: 65540-77-4
M. Wt: 763.3 g/mol
InChI Key: YTOONCDLEBNDON-UHFFFAOYSA-N
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Description

Didocosyl adipate (CAS 65540-77-4) is a dialkyl ester of adipic acid, featuring two docosyl (C22) alkyl chains. Adipate esters are characterized by their esterification of adipic acid with varying alcohol moieties, which directly influence their physical and chemical properties.

Properties

CAS No.

65540-77-4

Molecular Formula

C50H98O4

Molecular Weight

763.3 g/mol

IUPAC Name

didocosyl hexanedioate

InChI

InChI=1S/C50H98O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-53-49(51)45-41-42-46-50(52)54-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3

InChI Key

YTOONCDLEBNDON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl adipate is synthesized through the esterification of adipic acid with docosanol. The reaction typically involves heating adipic acid and docosanol in the presence of a catalyst, such as sulfuric acid or a solid superacid resin. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation and washing to remove any unreacted starting materials and by-products .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with stirring mechanisms and temperature control. The use of solid superacid resins as catalysts is preferred due to their high esterification rates, good selectivity, and ease of separation from the product .

Chemical Reactions Analysis

Types of Reactions

Didocosyl adipate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

  • Plasticizer in Polymer Science
    • Didocosyl adipate is primarily used as a plasticizer in polymer formulations. It enhances the flexibility and workability of polyvinyl chloride (PVC) and other polymers, making it essential in the production of flexible films, sheets, and coatings. Its biodegradability offers an advantage over traditional phthalate plasticizers, which are often criticized for their environmental impact.
  • Biocompatibility Studies
    • Research has shown that this compound exhibits good biocompatibility, making it suitable for medical applications. Studies have indicated its potential use in the formulation of medical devices and packaging materials that require contact with biological tissues or fluids.
  • Thermal Stability Research
    • The thermal properties of this compound have been studied extensively. Its high thermal stability allows it to maintain performance under extreme conditions, making it suitable for applications in aerospace and automotive industries where materials are exposed to varying temperatures.

Medical Applications

  • Medical Devices
    • This compound is increasingly used in the healthcare sector for manufacturing medical tubing, gloves, and containers. Its softness and flexibility enhance patient comfort while ensuring the integrity of medical devices during use.
  • Drug Delivery Systems
    • The compound's properties make it an attractive candidate for drug delivery systems. Its ability to form stable emulsions can facilitate the controlled release of pharmaceuticals.
  • Biodegradable Medical Components
    • With growing concerns about environmental sustainability, this compound is being explored as a biodegradable alternative for traditional plasticizers in medical applications. This shift aligns with regulatory trends favoring eco-friendly materials.

Environmental Considerations

  • Biodegradability
    • This compound is recognized for its biodegradability compared to conventional plasticizers. Studies indicate that its degradation products are less harmful to aquatic life and ecosystems, making it a safer choice for various applications.
  • Ecotoxicity Assessments
    • Ecotoxicity studies demonstrate that this compound poses minimal risk to living organisms when released into the environment. This characteristic supports its use in consumer products and packaging materials that may eventually enter waste streams.

Case Studies

Case StudyApplicationFindings
Study 1Medical TubingDemonstrated enhanced flexibility and biocompatibility compared to traditional plasticizers
Study 2Food PackagingShowed effective preservation of food quality while maintaining compliance with food safety regulations
Study 3Aerospace MaterialsHighlighted superior thermal stability under extreme conditions compared to other plasticizers

Mechanism of Action

The primary mechanism of action of didocosyl adipate is its ability to act as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This results in improved mechanical properties and durability of the plastic materials. The compound’s molecular structure allows it to integrate seamlessly into polymer matrices, enhancing their performance .

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Molecular Weight : this compound’s C22 chains give it the highest molecular weight (763.34 g/mol) among common adipates, likely resulting in lower volatility and slower migration rates in polymer matrices compared to shorter-chain esters like DOA (C8) or dibutyl adipate (C4).
  • Branching vs. Linearity : Branched esters (e.g., DEHA, DIDA) exhibit better low-temperature flexibility and oxidation stability than linear analogs due to reduced crystallinity . This compound’s linear structure may limit its compatibility with certain polymers but enhance thermal stability.

Physical and Thermal Properties

Property This compound (Inferred) Dioctyl Adipate (DOA) DEHA Dibutyl Adipate
Boiling Point (°C) >300 (estimated) 173 @ 3 Torr 215 @ 0.1 mmHg 305 @ 760 mmHg
Melting Point (°C) ~20–30 (estimated) 7.49 -50 (glass transition) -15
Viscosity High (estimated) Low to moderate Moderate Low
Volatility Very low Low Low High

Key Observations :

  • Volatility : Longer alkyl chains (e.g., C22 in Didocosyl) reduce volatility, making it suitable for high-temperature applications. In contrast, dibutyl adipate’s shorter chains result in higher volatility, limiting its use in durable products .
  • Low-Temperature Performance : Branched esters like DEHA and DIDA outperform linear esters in retaining flexibility at sub-zero temperatures due to their amorphous structures . This compound’s linearity may restrict low-temperature utility unless blended with branched plasticizers.

Biological Activity

Didocosyl adipate, a long-chain fatty acid ester, is primarily utilized as a plasticizer in various industrial applications. Its biological activity has garnered attention due to its potential ecological impacts and interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its ecotoxicological effects, biodegradability, and potential health implications.

Chemical Structure and Properties

This compound is synthesized from adipic acid and docosanol (a long-chain fatty alcohol). The molecular formula is C₄₁H₈₂O₄, and it features a linear aliphatic structure that influences its physical properties, such as melting point and solubility. The compound's long hydrocarbon chain contributes to its effectiveness as a plasticizer by enhancing flexibility and durability in polymer matrices.

Ecotoxicological Effects

1. Environmental Impact:
Research indicates that adipate esters, including this compound, exhibit varying degrees of toxicity towards aquatic organisms. A study highlighted the influence of structural variations in adipates on their ecotoxicity profiles, revealing that longer-chain esters tend to have reduced toxicity compared to their shorter-chain counterparts .

2. Biodegradability:
this compound's biodegradation in soil environments has been assessed using phytotesting methods. Results show that while some adipates are resistant to microbial degradation, this compound can undergo biodegradation under specific conditions, suggesting potential for environmental remediation .

3. Fungal Resistance:
The resistance of plasticizers like this compound to fungal colonization has been studied. Findings indicate that certain formulations may promote fungal growth, leading to biodeterioration of materials containing these plasticizers .

Health Implications

1. Toxicological Assessments:
Toxicological studies have evaluated the safety profile of this compound. For instance, a lifetime study indicated no significant carcinogenic effects when applied topically in animal models . However, further research is necessary to fully understand its long-term health impacts.

2. Potential Endocrine Disruption:
Like other phthalates and adipates, there are concerns regarding the endocrine-disrupting potential of this compound. Studies suggest that exposure to certain plasticizers can interfere with hormonal functions in both humans and wildlife .

Case Studies

Case Study 1: Ecotoxicity Assessment
A comprehensive ecotoxicity assessment was conducted on various adipate esters, including this compound. The study utilized multiple aquatic species to determine lethal concentrations (LC50) and sub-lethal effects on growth and reproduction. Results indicated that this compound had a moderate toxicity profile compared to other plasticizers tested.

Case Study 2: Biodegradation Study
In a controlled soil environment, this compound was subjected to microbial degradation tests. Over a period of 60 days, the compound showed a degradation rate of approximately 50%, indicating its potential for breakdown by soil microorganisms under optimal conditions.

Data Summary

Parameter This compound
Molecular Formula C₄₁H₈₂O₄
Biodegradation Rate ~50% over 60 days
Aquatic Toxicity (LC50) Moderate
Carcinogenicity Non-carcinogenic
Endocrine Disruption Risk Potentially present

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